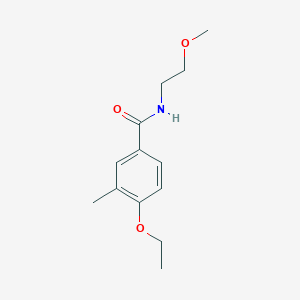![molecular formula C16H20N4O4S B4791836 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B4791836.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone
Übersicht
Beschreibung
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in treating various B cell-related diseases.
Wirkmechanismus
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone works by inhibiting the activity of BTK, which is a key enzyme involved in B cell signaling pathways. BTK plays a critical role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell activity. This results in the reduction of B cell-mediated inflammation and the destruction of malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for BTK, with minimal off-target effects. It has been shown to effectively suppress B cell activation and proliferation, leading to the reduction of inflammation and the destruction of malignant B cells. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, making it suitable for use in animal studies. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone. One area of interest is the combination of this compound with other drugs to enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective BTK inhibitors. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of B cell-related diseases such as B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to be effective in combination with other drugs such as rituximab, venetoclax, and lenalidomide.
Eigenschaften
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-4-3-5-13(12(11)2)19-6-8-20(9-7-19)25(23,24)14-10-17-16(22)18-15(14)21/h3-5,10H,6-9H2,1-2H3,(H2,17,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXPFLVCZOBBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)thio]-1-methyl-1H-imidazole hydrochloride](/img/structure/B4791759.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)

![ethyl 2-(3-furylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-propylglycinamide](/img/structure/B4791786.png)
amino]butanamide](/img/structure/B4791796.png)
![methyl 5-methyl-2-{[(1-naphthylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4791802.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4791805.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(5,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetamide](/img/structure/B4791806.png)
![N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4791828.png)
![4-({3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4791830.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4791837.png)
![N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4791848.png)
